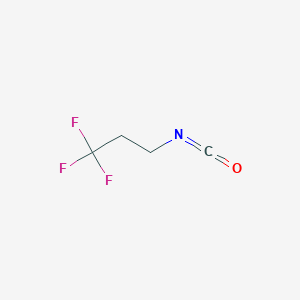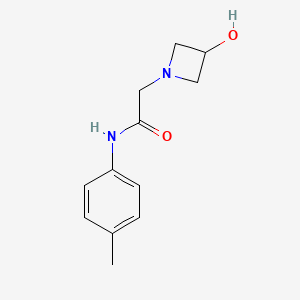
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one
説明
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one is the histamine H3 receptor . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
This compound acts as an agonist at the histamine H3 receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events .
Biochemical Pathways
Upon activation of the histamine H3 receptor, the compound affects the cyclic adenosine monophosphate (cAMP) pathway . This leads to a decrease in cAMP levels, which in turn inhibits the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine .
Result of Action
The activation of the histamine H3 receptor by this compound leads to a decrease in the release of various neurotransmitters . This can result in various effects on the central nervous system, potentially influencing cognitive processes, sleep-wake cycles, and other neurological functions .
生化学分析
Biochemical Properties
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial as it influences the receptor’s activity and downstream signaling pathways. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests its involvement in metabolic processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, its interaction with histamine H3 receptors can affect neurotransmitter release and neuronal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a partial agonist at histamine H3 receptors, where it binds to the receptor and induces a conformational change that activates downstream signaling pathways . Additionally, the compound’s interaction with cytochrome P450 enzymes suggests it may inhibit or activate these enzymes, leading to changes in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits partial agonist activity at histamine H3 receptors, leading to moderate changes in cellular signaling . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular function . Threshold effects have been observed, indicating a dosage-dependent response in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its interaction with cytochrome P450 enzymes suggests its role in oxidative metabolism . The compound may also influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with histamine H3 receptors indicates its localization in neuronal tissues . Additionally, its distribution within cells may be influenced by binding proteins that facilitate its transport to specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its interaction with histamine H3 receptors and other biomolecules, influencing its overall biochemical effects .
特性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-cyclohexylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-7-13(8-10)11(14)6-9-4-2-1-3-5-9/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNJIWIYILEHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


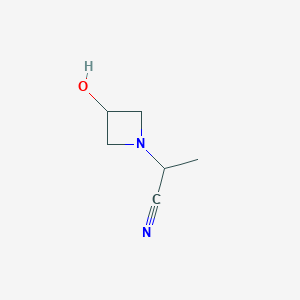
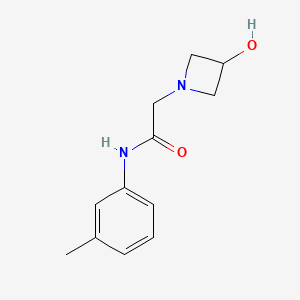
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)
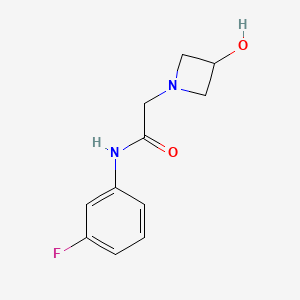
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)
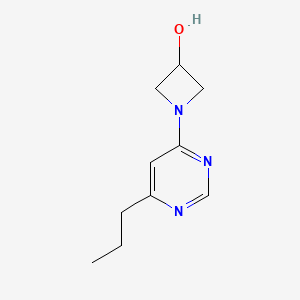

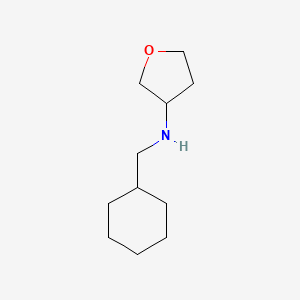
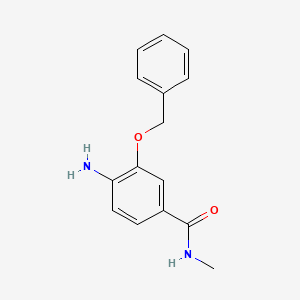
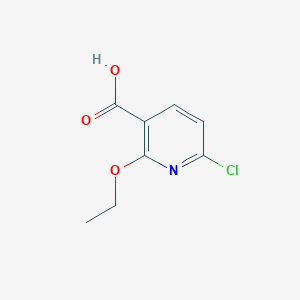
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)
